molecular formula C14H10N4O B11865006 N-(Quinolin-3-yl)pyrazine-2-carboxamide

N-(Quinolin-3-yl)pyrazine-2-carboxamide

Cat. No.: B11865006
M. Wt: 250.25 g/mol
InChI Key: SKKDTMKCPSXGOK-UHFFFAOYSA-N
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Description

N-(Quinolin-3-yl)pyrazine-2-carboxamide is a heterocyclic compound that features both quinoline and pyrazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Quinolin-3-yl)pyrazine-2-carboxamide typically involves the reaction of quinoline derivatives with pyrazine-2-carboxylic acid or its derivatives. One common method involves the condensation of quinoline-3-amine with pyrazine-2-carboxylic acid in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through crystallization and purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(Quinolin-3-yl)pyrazine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Halogenated quinoline derivatives.

Mechanism of Action

The mechanism by which N-(Quinolin-3-yl)pyrazine-2-carboxamide exerts its effects involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, leading to the inhibition of DNA replication and transcription. Additionally, it can form coordination complexes with metal ions, which can further modulate its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • N-(Quinolin-2-yl)pyrazine-2-carboxamide
  • N-(Quinolin-8-yl)pyrazine-2-carboxamide
  • N-(Pyridin-2-yl)pyrazine-2-carboxamide

Uniqueness

N-(Quinolin-3-yl)pyrazine-2-carboxamide is unique due to its specific position of the quinoline moiety, which influences its electronic properties and reactivity. Compared to its analogs, it exhibits distinct π-π stacking interactions and coordination behavior, making it particularly valuable in the design of metal complexes and materials with specific electronic properties .

Biological Activity

N-(Quinolin-3-yl)pyrazine-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationship (SAR) studies.

Anticancer Activity

Recent studies have demonstrated that this compound and its derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, one study reported that a lead compound, QN523, derived from this class showed an IC50 value of 0.11 μM against the MIA PaCa-2 pancreatic cancer cell line, comparable to gemcitabine, a standard treatment for pancreatic cancer .

Table 1: Cytotoxicity of this compound Derivatives

CompoundCell LineIC50 (μM)Reference
QN523MIA PaCa-20.11
QN523Jurkat (leukemia)0.5
QN523HCT116 (colon)0.3
QN variantVarious0.1 - 5.7

The mechanism by which this compound exerts its cytotoxic effects is primarily through the induction of cellular stress responses and autophagy. Treatment with QN523 has been shown to significantly increase the expression of genes associated with stress responses (e.g., HSPA5, DDIT3) and autophagy (e.g., WIPI1, MAP1LC3B) . This suggests that the compound may activate pathways that lead to programmed cell death in cancer cells.

Structure-Activity Relationship (SAR)

SAR studies have indicated that modifications on the pyrazine and quinoline rings can significantly influence the biological activity of these compounds. For example:

  • Substituting different groups on the pyrazine ring has been shown to either enhance or diminish anticancer activity.
  • The presence of halogen atoms (e.g., bromo or chloro) at specific positions on the quinoline ring has been linked to increased potency against certain cancer cell lines .

Table 2: Structural Modifications and Their Impact on Activity

ModificationEffect on ActivityReference
5-Methyl to 5-ChloroDecreased potency
Addition of Fluoro groupComparable potency
Removal of nitrogen atomSignificant loss of cytotoxicity

Case Studies

In vivo studies using xenograft models have further validated the efficacy of this compound derivatives. For example, QN523 demonstrated significant tumor growth inhibition in pancreatic cancer models, supporting its potential as a therapeutic agent . Additionally, molecular docking studies have indicated strong binding affinities to target proteins involved in cancer progression, such as matrix metalloproteinases (MMPs), suggesting a multi-target approach for its anticancer effects .

Properties

Molecular Formula

C14H10N4O

Molecular Weight

250.25 g/mol

IUPAC Name

N-quinolin-3-ylpyrazine-2-carboxamide

InChI

InChI=1S/C14H10N4O/c19-14(13-9-15-5-6-16-13)18-11-7-10-3-1-2-4-12(10)17-8-11/h1-9H,(H,18,19)

InChI Key

SKKDTMKCPSXGOK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)NC(=O)C3=NC=CN=C3

Origin of Product

United States

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